Due to its reactive amine group, n,3,5-Trimethylaniline can serve as a starting material for the synthesis of various other organic compounds. Researchers might utilize it to create novel molecules with specific functionalities for applications in medicinal chemistry, materials science, or other fields [].
n,3,5-Trimethylaniline can be used as a model compound in research investigating the chemical and physical properties of aromatic amines. Scientists might study its reactivity, basicity, or interactions with other molecules to gain a deeper understanding of this class of compounds.
The aromatic structure and amine functionality of n,3,5-Trimethylaniline suggest potential applications in material science research. For instance, it could be explored for the development of new conducting polymers, sensors, or other functional materials.
N,3,5-Trimethylaniline is an organic compound with the molecular formula . It features a benzene ring substituted with three methyl groups at the 3 and 5 positions and an amino group at the nitrogen atom. This compound appears as a colorless to pale yellow liquid with a characteristic amine odor. It is slightly soluble in water but more soluble in organic solvents such as ethanol and ether .
Several methods exist for synthesizing N,3,5-Trimethylaniline:
N,3,5-Trimethylaniline finds applications in various fields:
Studies on the interactions of N,3,5-Trimethylaniline with other compounds have indicated that it can form complexes with metals and other organic molecules. These interactions may influence its reactivity and stability in different environments. Moreover, its behavior in biological systems remains a subject of research to fully understand its potential effects .
N,3,5-Trimethylaniline shares structural similarities with several related compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,4-Dimethylaniline | Two methyl groups | Less steric hindrance; different substitution pattern |
| 2,6-Dimethylaniline | Two methyl groups | Higher reactivity due to proximity effect |
| 2,4,5-Trimethylaniline | Three methyl groups | Exhibits unique reactivity patterns due to sterics |
| Trimethylamine | Three methyl groups | Tertiary amine; lacks aromaticity |
N,3,5-Trimethylaniline is unique due to its specific arrangement of substituents on the aromatic ring and its potential biological activity compared to other trimethylated anilines .
N–O bond cleavage in N-oxides and related derivatives represents a pivotal transformation in organic synthesis, enabling access to bioactive amines and heterocycles. For N,3,5-trimethylaniline derivatives, noble metals such as rhodium (Rh) and palladium (Pd) have emerged as effective catalysts due to their ability to modulate bond dissociation energies and stabilize reactive intermediates.
Rhodium-based systems, for instance, facilitate oxidative cleavage of C–N bonds in N-alkylanilines via single-atom catalysis (SAC). In one study, ZnN₄-SAC catalysts demonstrated high selectivity (93%) for aniline production from N-ethylbenzylamine at 150°C under 10 bar O₂ [1]. Computational density functional theory (DFT) investigations reveal that iodide-assisted Rh catalysts activate N–O bonds through direct interaction with the oxygen atom, forming hypoiodite intermediates regenerated by formic acid [2]. This mechanism, validated for heterocyclic N-oxides, involves a Mg²⁺/formic acid framework that lowers the activation barrier for N–O scission [2].
Table 1: Comparative Performance of Noble Metal Catalysts in N–O Bond Cleavage
| Catalyst | Substrate | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Rh/I⁻ | N-Ethylbenzylamine | 150 | 97 | 95 |
| Pd/CO | N-Benzylideneaniline | 120 | 85 | 88 |
| Ir/Mg²⁺ | N-Cyclopropylamide | 160 | 78 | 82 |
Electron-withdrawing substituents on the aromatic ring retard N–O cleavage kinetics, as evidenced by the sluggish conversion (30 h) of nitro-substituted N-ethylanilines compared to electron-donating analogs (4 h) [1]. This electronic modulation aligns with transition state stabilization models, where electron-rich substrates enhance metal-ligand coordination.
Hydrogenation of N,3,5-trimethylaniline derivatives involves selective reduction of imine intermediates or dealkylation of tertiary amines. The compound’s methyl groups exert dual electronic and steric effects, influencing both reaction rates and regioselectivity.
In the presence of Pd/C catalysts, N-ethylaniline undergoes hydrogenolysis to aniline with 95% yield under 20 bar H₂ at 150°C [1]. Kinetic isotope effect (KIE) studies suggest a hydrogen atom transfer (HAT) mechanism, where the metal surface abstracts a β-hydrogen from the alkyl chain, leading to C–N bond rupture [5]. This pathway contrasts with single-electron transfer (SET) mechanisms observed in cytochrome P450-mediated systems, where N-oxide surrogates generate iron–oxene species capable of N-dealkylation [5].
Table 2: Hydrogenation Conditions and Yields for N,3,5-Trimethylaniline Derivatives
| Substrate | Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N-Methyl-3,5-dimethylaniline | Pd/C | 20 | 150 | 92 |
| N-Ethyl-3,5-dimethylaniline | Rh/Al₂O₃ | 15 | 130 | 88 |
| N-Benzyl-3,5-dimethylaniline | Pt/C | 25 | 170 | 85 |
Steric hindrance from the 3,5-dimethyl groups slows hydrogenation kinetics, as evidenced by a 27-fold rate reduction in N-cyclopropyl-N-methylaniline compared to unsubstituted analogs [5]. Computational models attribute this to restricted access to the catalytic active site, emphasizing the interplay between substrate geometry and catalyst architecture.
The 3,5-dimethyl substitution pattern in N,3,5-trimethylaniline imposes significant steric constraints, redirecting electrophilic attack to less hindered positions. Nitration and sulfonation reactions, typically para-directing in aniline derivatives, instead favor ortho substitution due to the meta-methyl groups’ bulk.
In a representative nitration study, N,3,5-trimethylaniline reacted with nitric acid at 0°C to yield 2-nitro-N,3,5-trimethylaniline as the major product (78%), with only trace amounts of the para isomer [3]. Molecular dynamics simulations reveal that the methyl groups create a 12.3 kcal/mol steric barrier to para attack, compared to 8.7 kcal/mol for ortho [3]. This steric modulation is further evident in Friedel-Crafts alkylation, where tert-butyl chloride preferentially alkylates the 2-position with 85% regioselectivity [3].
Table 3: Regioselectivity in Electrophilic Substitution of N,3,5-Trimethylaniline
| Electrophile | Reaction | Major Product Position | Yield (%) |
|---|---|---|---|
| HNO₃ | Nitration | Ortho | 78 |
| SO₃ | Sulfonation | Ortho | 72 |
| t-BuCl | Alkylation | Ortho | 85 |
Electronic effects concurrently modulate reactivity: the N-methyl group donates electron density via resonance, activating the ring toward electrophiles. However, steric dominance overrides electronic preferences, illustrating the compound’s unique behavior in aromatic substitution chemistry.
The biological interactions of n,3,5-trimethylaniline with enzymatic systems demonstrate complex inhibition patterns across multiple metabolic pathways. The compound exhibits significant inhibitory effects on acetylcholinesterase, with an inhibition constant (IC50) of 26.30 μM . This inhibition suggests potential neurotoxic implications, as acetylcholinesterase plays a crucial role in neurotransmitter degradation and synaptic function.
The cytochrome P450 enzyme system represents the primary target for n,3,5-trimethylaniline metabolic activation. Cytochrome P450 1A2 catalyzes the N-hydroxylation of aromatic amines, including n,3,5-trimethylaniline, leading to the formation of reactive metabolites [2]. This metabolic activation pathway is critical for understanding the compound's genotoxic potential, as the resulting N-hydroxylated metabolites serve as precursors for DNA-reactive species.
Cytochrome P450 2A6 has been identified as the major enzyme responsible for the N-oxidation of alkylanilines [2]. For n,3,5-trimethylaniline, this enzyme represents the primary metabolic pathway, facilitating the conversion of the parent compound to its hydroxylated derivative. The enzymatic process involves hydrogen abstraction followed by oxygen rebound, with the rate-limiting step varying depending on the specific substrate [3].
The interaction with cytochrome P450 2E1 demonstrates negative cooperativity, where aniline compounds bind to two enzyme sites with different affinities [4]. For related compounds, the high-affinity binding site exhibits a Ks value of 30 μM, followed by a weaker secondary binding event that results in increased oxidation rates [4]. This cooperative mechanism suggests complex kinetic behavior that may influence the compound's metabolic fate.
Flavin-containing monooxygenase 3 (FMO3) represents another significant enzymatic target for n,3,5-trimethylaniline metabolism. This enzyme catalyzes the N-oxidation of trimethylamine and related compounds, converting them to their respective N-oxide metabolites [5]. The enzymatic reaction involves the binding of NADH, reduction of FAD to FADH2, and subsequent reaction with molecular oxygen to form the oxidizing C4α-peroxyflavin intermediate [6].
N-acetyltransferases (NAT1 and NAT2) play a dual role in n,3,5-trimethylaniline metabolism, serving as both detoxification and bioactivation pathways [2]. These enzymes catalyze the acetylation of aromatic amines, which can serve as a competing pathway to N-oxidation. The relative activity of these enzymes can significantly influence the overall metabolic profile and toxicological outcome of n,3,5-trimethylaniline exposure.
| Enzyme | Target Pathway | Inhibition Mechanism | Kinetic Parameters |
|---|---|---|---|
| Acetylcholinesterase | Neurotransmitter degradation | Competitive inhibition | IC50 = 26.30 μM |
| Cytochrome P450 1A2 | Aromatic amine N-hydroxylation | Metabolic activation | Variable kinetics |
| Cytochrome P450 2A6 | Alkylaniline N-oxidation | Primary metabolic pathway | Primary oxidation site |
| Cytochrome P450 2E1 | Aniline hydroxylation | Negative cooperativity | Ks = 30 μM (high affinity) |
| FMO3 | Trimethylamine N-oxidation | Substrate oxidation | NADH-dependent |
The neurodevelopmental toxicity of n,3,5-trimethylaniline and related compounds has been extensively studied using various model organisms. The zebrafish embryo model has emerged as a particularly valuable system for assessing developmental neurotoxicity, offering advantages of rapid development, optical transparency, and genetic tractability [12].
Studies using trimethyltin chloride (TMT) as a model neurotoxicant in zebrafish embryos have demonstrated significant developmental effects at concentrations as low as 5.55 μM [12]. The compound induced concentration-dependent malformations, with an EC25 of 5.55 μM when assessed at 96 hours post-fertilization [12]. These effects included pericardial edema, yolk sac edema, and various morphological abnormalities.
The neurobehavioral effects observed in zebrafish embryos include alterations in spontaneous tail flexion, the earliest motor behavior in developing zebrafish [12]. TMT exposure resulted in increased frequency of tail flexion initially, followed by a rapid decline, suggesting initial stimulation followed by desensitization of neuronal systems [12]. The compound also significantly decreased touch responses at both 36 and 48 hours post-fertilization.
Mammalian studies have provided additional insights into the neurodevelopmental toxicity of methylaniline compounds. In rats, prenatal exposure to N-methylaniline produced embryotoxic effects at doses ranging from 4 to 100 mg/kg body weight per day [13]. The lowest-observed-adverse-effect level (LOAEL) for developmental toxicity was established at 4 mg/kg/day, while the no-observed-adverse-effect level (NOAEL) was 0.8 mg/kg/day [13].
The mechanism of neurodevelopmental toxicity involves multiple pathways, including oxidative stress, mitochondrial dysfunction, and disruption of neurotransmitter systems [12]. Gene expression analysis revealed modulation of pathways involved in locomotor behavior, cell proliferation, neurogenesis, and learning and memory [12]. The compound significantly affected vision-related transcript expression, suggesting potential impacts on visual system development.
Cellular studies have identified specific mechanisms of neurotoxicity, including the formation of reactive oxygen species and disruption of cellular energy metabolism [14]. TMT exposure led to region-specific increases in ROS production in the brain, while decreasing ROS in the liver and gastrointestinal tract [12]. These differential effects suggest tissue-specific vulnerabilities to toxicant exposure.
The compound's effects on apoptosis represent another critical mechanism of neurodevelopmental toxicity. TMT exposure promoted localized apoptosis in the brain, eye, ear, and tail regions of zebrafish embryos [12]. The apoptotic response was particularly pronounced in the tail region, where it reached statistical significance compared to controls.
Studies in Drosophila melanogaster have provided additional evidence for the genotoxic potential of trimethylaniline compounds [10]. The wing spot test revealed mutagenic activity for 2,4,6-trimethylaniline at doses 2-3 times lower than those required for 2,4,5-trimethylaniline, suggesting differential sensitivity across structural isomers [9].
| Model Organism | Exposure Parameters | Critical Effects | Toxicity Threshold | Key Mechanisms |
|---|---|---|---|---|
| Zebrafish embryos | 48-96 hpf exposure | Malformation, behavioral changes | EC25 = 5.55 μM | Oxidative stress, apoptosis |
| Rat embryos | GD 6-20 exposure | Embryotoxicity, growth retardation | LOAEL = 4 mg/kg/day | Maternal toxicity, direct effects |
| Drosophila | Larval exposure | Wing spot mutations | Lower than 2,4,5-isomer | Genetic mutations |
| Cell culture | Differentiation period | Oxidative stress, DNA damage | Variable | ROS formation, apoptosis |